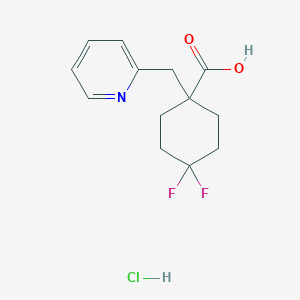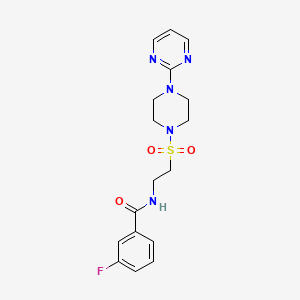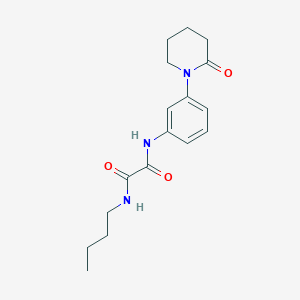![molecular formula C10H14Br2O B2422847 3-Bromo-1-bromomethyl-7,7-dimethylbicyclo[2.2.1]heptan-2-one CAS No. 114352-31-7](/img/structure/B2422847.png)
3-Bromo-1-bromomethyl-7,7-dimethylbicyclo[2.2.1]heptan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-1-bromomethyl-7,7-dimethylbicyclo[2.2.1]heptan-2-one is a chemical compound with the linear formula C10H14Br2O . It has a molecular weight of 310.03 .
Synthesis Analysis
A new bicyclic sulfonamide derivative, N-(1-(bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-yl)benzenesulfonamide, was synthesized in the reaction of benzenesulfonamide and camphene in the presence of N-bromosuccinimide in acetonitrile . The proposed mechanism of the investigated reaction involves the Wagner–Meerwein rearrangement stage .Molecular Structure Analysis
The molecular structure of 3-Bromo-1-bromomethyl-7,7-dimethylbicyclo[2.2.1]heptan-2-one is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The reaction of benzenesulfonamide and camphene led to the formation of two products: N-(1-(bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-yl)benzenesulfonamide with good yield and 3-(bromomethylene)-2,2-dimethylbicyclo[2.2.1]heptane as a minor product .Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
Preparation of Apoverbenone : The compound 3-bromo-6,6-dimethylbicyclo[3,1,1]heptan-2-one, closely related to the requested compound, has been studied for its conversion to apoverbenone. This process involves treatment with lithium bromide and lithium carbonate, demonstrating the compound's utility in synthesizing complex structures (Grimshaw, Grimshaw, & Juneja, 1972).
Ring Expansion Studies : Research on 6-(1-methylethylidene)bicyclo[3.2.0]heptanes, which are structurally similar to the target compound, has shown that they undergo ring expansion reactions in certain conditions, leading to the formation of various bicyclic compounds (Østby & Stenstrøm, 2014).
Formation of Bridged Structures : In another study, the reaction of a related bromo-ketone compound with methyllithium led to the formation of bridged structures like 6-methyltetracyclo[4.2.0.01,7.05,7]octane, suggesting potential uses in complex molecular architecture creation (Alber & Szeimies, 1994).
Chemical Reactions and Transformations
Organometallic Intermediates Generation : The treatment of a structurally related compound, (Z)-3-bromomethylene-2,2-dimethylbicyclo[2.2.1]heptane, with Me3CLi results in the generation of a configurationally stable organometallic intermediate. This has implications for reactions involving stereochemical retention (Garamszegi & Schlosser, 1997).
Synthesis of Homochiral Compounds : Studies have shown that derivatives of 7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylate can be reduced to yield homochiral compounds. This illustrates the potential of such compounds in chiral chemistry applications (Jingen et al., 1991).
Hydrolysis and Hydrogen Bonding Investigations : The acidic hydrolysis of related compounds followed by alkaline treatment has been used to study hydrogen bonding patterns, providing insights into molecular interactions and stability (Gao et al., 2007).
Novel Compound Synthesis and Characterization
Synthesis of Bicyclic Acids : The synthesis of rigid, non-chiral analogues of amino acids from related bicyclic compounds has been explored, demonstrating the versatility of these compounds in synthesizing structurally unique molecules (Kubyshkin, Mikhailiuk, & Komarov, 2007).
Functional Monomer Development : The synthesis of a new acrylamide functional monomer using a compound with a bicyclo[2.2.1]heptane structure showcases the potential of these compounds in polymer science (Cha, 2014).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
3-bromo-1-(bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14Br2O/c1-9(2)6-3-4-10(9,5-11)8(13)7(6)12/h6-7H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNGJUGUTYMLWIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2Br)CBr)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Br2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-chlorophenyl)acetamide](/img/structure/B2422764.png)

![2-chloro-N-[5-(morpholine-4-sulfonyl)-2-(propan-2-yloxy)phenyl]acetamide](/img/structure/B2422766.png)

![2-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2422770.png)
![N'-(2-furylcarbonyl)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B2422771.png)
![2-(4-Methoxybenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2422774.png)




![N-(4-bromophenyl)-2-((4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2422780.png)

![N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2422785.png)